
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s unique structure makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylquinoline as the core structure.
Formylation: The formylation of the quinoline ring is carried out using formylating agents such as formic acid or formamide under acidic conditions.
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Ethylamine, formic acid, formamide, acidic or basic catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylquinoline: A precursor in the synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Amine Derivatives: Reduced forms with varied chemical properties.
Uniqueness
This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
65364-51-4 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(ethylaminomethyl)-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15-8-12-10(3)16-13-6-5-9(2)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17) |
InChI Key |
MXIMBNBUHLRGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


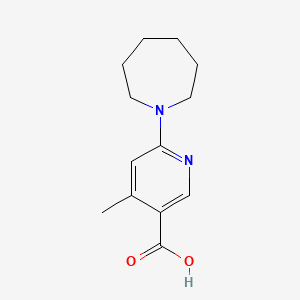
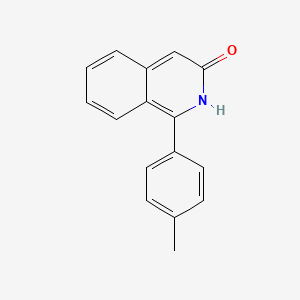
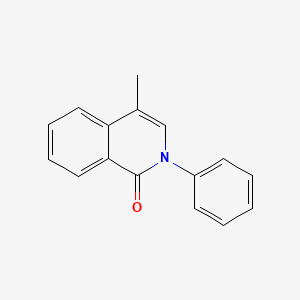


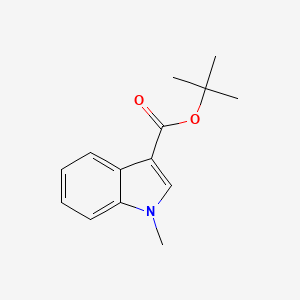
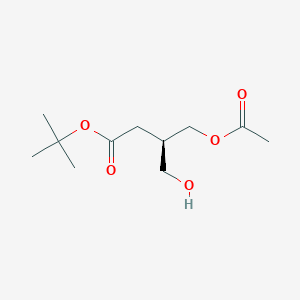
![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)
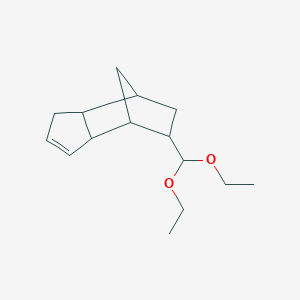
![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)
